molecular formula C10H10N2O3S B2794535 (4-Nitrophenyl)-(1,3-thiazolidin-3-yl)methanone CAS No. 859482-40-9

(4-Nitrophenyl)-(1,3-thiazolidin-3-yl)methanone

Cat. No.: B2794535
CAS No.: 859482-40-9
M. Wt: 238.26
InChI Key: JKEFHTUNNALUDO-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)-(1,3-thiazolidin-3-yl)methanone is an organic compound that features a nitrophenyl group attached to a thiazolidinyl methanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)-(1,3-thiazolidin-3-yl)methanone typically involves the reaction of 4-nitrobenzaldehyde with thiazolidine-2-thione in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)-(1,3-thiazolidin-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Sodium borohydride in methanol or ethanol, or hydrogen gas with a palladium catalyst.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Reduction: 4-Aminophenyl-(1,3-thiazolidin-3-yl)methanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-Nitrophenyl)-(1,3-thiazolidin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology and Medicine

Its thiazolidinone moiety is known for its biological activity, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties .

Mechanism of Action

The biological activity of (4-Nitrophenyl)-(1,3-thiazolidin-3-yl)methanone is primarily due to its ability to interact with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The thiazolidinone ring can bind to enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Nitrophenyl)-(1,3-thiazolidin-3-yl)methanone is unique due to the presence of both a nitrophenyl group and a thiazolidinone ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The thiazolidinone ring, in particular, is known for its biological activity, which is not commonly found in other similar compounds .

Properties

IUPAC Name

(4-nitrophenyl)-(1,3-thiazolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c13-10(11-5-6-16-7-11)8-1-3-9(4-2-8)12(14)15/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEFHTUNNALUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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